molecular formula C15H18N2O2 B5259662 3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide

Cat. No.: B5259662
M. Wt: 258.32 g/mol
InChI Key: JNYHTMIRORHRNJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes an oxazole ring, a carboxamide group, and a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as 1-phenylpropylamine, under dehydrating conditions.

    Methylation: The methyl groups at positions 3 and 5 of the oxazole ring can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole and phenyl derivatives.

Scientific Research Applications

3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The phenylpropyl substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    3,5-dimethyl-1,2-oxazole-4-carboxamide: Lacks the phenylpropyl substituent, which may affect its biological activity and solubility.

    N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide: Lacks the methyl groups, which can influence its reactivity and binding properties.

Uniqueness

The uniqueness of this compound lies in its combination of a highly substituted oxazole ring with a phenylpropyl group, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3,5-dimethyl-N-(1-phenylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-13(12-8-6-5-7-9-12)16-15(18)14-10(2)17-19-11(14)3/h5-9,13H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHTMIRORHRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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